![molecular formula C8H13F2NO B2535037 N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine CAS No. 1955564-24-5](/img/structure/B2535037.png)
N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine” is a chemical compound with the CAS Number: 1955564-24-5 . It has a molecular weight of 177.19 . The IUPAC name for this compound is 1,1-difluoro-4-(1-nitrosoethyl)cyclohexane .
Molecular Structure Analysis
The InChI code for “N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine” is 1S/C8H13F2NO/c1-6(11-12)7-2-4-8(9,10)5-3-7/h6-7H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine” is a powder at room temperature . The storage temperature for this compound is 4 degrees Celsius .Applications De Recherche Scientifique
Exposure Assessment and Health Implications
Human Exposure to Phthalates
Studies on human exposure to phthalates, such as DEHP, have revealed the presence of phthalate metabolites in various populations, including neonates in neonatal intensive care units (NICUs), indicating significant exposure to these chemicals through medical devices made from polyvinyl chloride (PVC). The metabolites, including mono-(2-ethylhexyl) phthalate (MEHP), have been detected in urine, suggesting that these compounds can leach from PVC medical devices and potentially cause health effects (Calafat et al., 2004; Green et al., 2005).
Biomonitoring of Firefighters
Firefighters' exposure to polycyclic aromatic hydrocarbons (PAHs) has been assessed by measuring urinary monohydroxyl metabolites (OH-PAHs). The study highlights the potential for occupational exposure to PAHs and underscores the need for effective protective measures and monitoring of exposed individuals (Oliveira et al., 2016).
Prenatal Exposure to Phthalates and Pregnancy Duration
A study examining the prenatal exposure to DEHP and its association with the duration of pregnancy found detectable levels of DEHP and its metabolite MEHP in cord blood. The findings suggest an association between phthalate exposure and shorter pregnancy duration, raising concerns about the potential health implications of prenatal exposure to such chemicals (Latini et al., 2003).
Environmental Exposure to Plasticizers
Research on the environmental exposure to alternative plasticizers, such as 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), and the detection of its metabolites in human urine provides insight into the widespread use and potential human exposure to non-phthalate plasticizers. Such studies contribute to understanding the exposure pathways and potential health risks associated with various plasticizers, including those structurally related to N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine (Silva et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
(NE)-N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO/c1-6(11-12)7-2-4-8(9,10)5-3-7/h7,12H,2-5H2,1H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLGJKDFPSTNGV-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1CCC(CC1)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1CCC(CC1)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

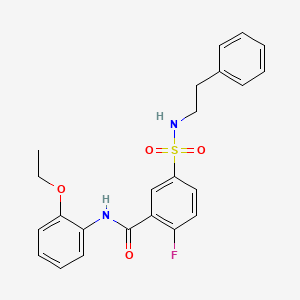

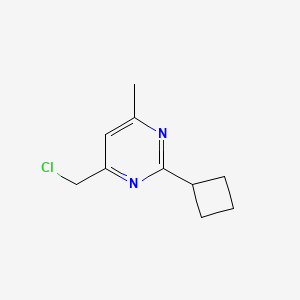
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide](/img/no-structure.png)
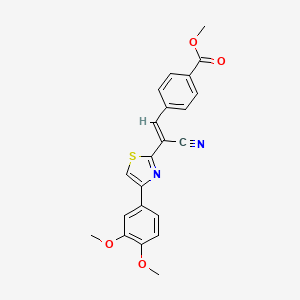

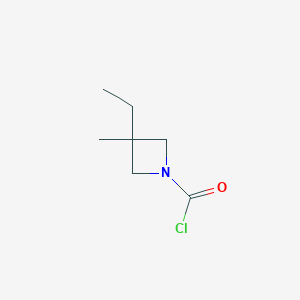
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2534964.png)
![N-(3-chloro-2-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2534968.png)
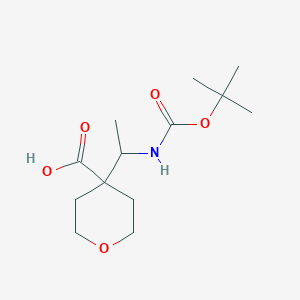
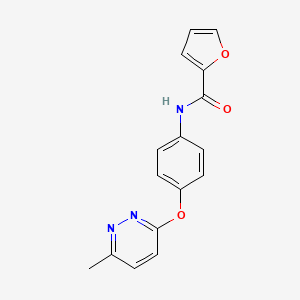

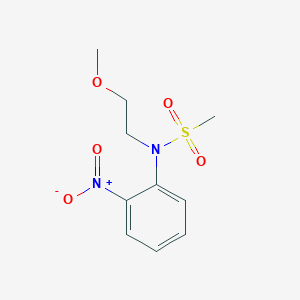
![2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine](/img/structure/B2534977.png)